(R)-2-Aminopropan-1-ol-13C3

Stable Isotope Dilution Mass Spectrometry Quantitative LC-MS/MS Isotopic Purity Certification

(R)-2-Aminopropan-1-ol-13C3 (CAS 286013-05-6), also known as D-Alaninol-13C3 or R-(−)-2-Amino-1-propanol-13C3, is the uniformly carbon-13 labeled isotopologue of the chiral amino alcohol (R)-2-aminopropan-1-ol. All three carbon positions are substituted with 13C at a certified isotopic purity of 99 atom % 13C , producing a nominal M+3 mass shift relative to the unlabeled parent.

Molecular Formula C3H9NO
Molecular Weight 78.088 g/mol
Cat. No. B12059918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Aminopropan-1-ol-13C3
Molecular FormulaC3H9NO
Molecular Weight78.088 g/mol
Structural Identifiers
SMILESCC(CO)N
InChIInChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1/i1+1,2+1,3+1
InChIKeyBKMMTJMQCTUHRP-NOJZMAGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Aminopropan-1-ol-13C3 (CAS 286013-05-6): Technical Baseline for the Uniformly 13C3-Labeled Chiral Amino Alcohol


(R)-2-Aminopropan-1-ol-13C3 (CAS 286013-05-6), also known as D-Alaninol-13C3 or R-(−)-2-Amino-1-propanol-13C3, is the uniformly carbon-13 labeled isotopologue of the chiral amino alcohol (R)-2-aminopropan-1-ol. All three carbon positions are substituted with 13C at a certified isotopic purity of 99 atom % 13C , producing a nominal M+3 mass shift relative to the unlabeled parent. The compound retains the (R)-configuration at the C2 stereocenter and bears both a primary amine and a primary alcohol functional group . Its linear molecular formula is 13CH3–13CH(NH2)–13CH2OH, with a molecular weight of 78.06 Da by atom % calculation, compared to 75.11 Da for the natural-abundance compound .

Why Unlabeled, Racemic, or Partially Labeled Analogs Cannot Substitute for (R)-2-Aminopropan-1-ol-13C3 in Quantitative MS and Chiral Tracer Applications


The unlabeled (R)-2-aminopropan-1-ol (CAS 35320-23-1) co-elutes and shares identical nominal mass with endogenous or analyte molecules, making it useless as an internal standard in mass spectrometry-based quantification . The racemic mixture (DL-alaninol) introduces opposite stereochemistry that can invert chiral outcomes in asymmetric synthesis or generate confounding diastereomeric signals in chiral derivatization workflows [1]. Partially labeled isotopologues (e.g., 13C1 or 13C2) produce non-uniform mass shifts with residual natural-abundance 13C interference (~1.1% per carbon position), preventing clean M+3 isolation in selected reaction monitoring (SRM) or high-resolution MS [2]. Only the uniformly 13C3-labeled (R)-enantiomer simultaneously provides: (i) a deterministic +3 Da mass shift free from natural isotope overlap, (ii) preserved (R)-stereochemical identity for chiral synthesis and chiral derivatization, and (iii) the ability to track individual carbon atoms in metabolic flux or pyrolysis-IRCMS studies, as demonstrated by position-specific isotope analysis of alaninol pyrolytic fragments [3].

Quantitative Differentiation Evidence for (R)-2-Aminopropan-1-ol-13C3 Versus Unlabeled, Racemic, and Alternative Isotopologues


Isotopic Purity 99 atom % 13C Enables Clean M+3 Mass Shift for SIL-IS Quantification Versus Unlabeled Natural-Abundance Baseline

The 13C3-labeled compound achieves 99 atom % 13C enrichment across all three carbon positions, generating a deterministic M+3 mass shift . In contrast, the unlabeled compound carries only the natural 13C abundance of ~1.1% per carbon, producing a statistical M+1 peak of ~3.3% relative abundance that overlaps with the analyte signal and prevents clean spectral isolation [1]. This 98.9 percentage-point enrichment difference means the 13C3 isotopologue contributes negligible signal at the unlabeled M0 channel while the unlabeled compound cannot serve as a mass-differentiated internal standard.

Stable Isotope Dilution Mass Spectrometry Quantitative LC-MS/MS Isotopic Purity Certification

Molecular Weight and Physicochemical Property Shifts: Density, Boiling Point, and MW Versus Unlabeled Parent

Uniform 13C substitution across all three carbon positions produces measurable changes in bulk physical properties relative to the unlabeled parent. The molecular weight increases from 75.11 Da to 78.06 Da (+2.95 Da, +3.93%) [1]. Liquid density rises from 0.963 g/mL at 20 °C (unlabeled) to 1.003 g/mL at 25 °C (13C3), representing approximately +4.2% increase after temperature correction . The boiling point shifts upward from 166–168 °C to 173–176 °C, a +7 to +8 °C elevation attributable to the heavier isotopic mass reducing vibrational zero-point energy . These isotopic perturbation effects confirm the integrity of 13C incorporation and serve as orthogonal quality indicators distinct from MS-based isotopic purity measurements.

Physicochemical Characterization Isotope Effect Quality Control Specification

Position-Specific Carbon Isotope Tracking via GC-Py-GCC-IRMS Enabled by Uniform 13C3 Labeling

In gas chromatography-pyrolysis-combustion isotope ratio mass spectrometry (GC-Py-GCC-IRMS) studies of alaninol, the 13C3 isotopologue serves as the definitive tracer for establishing position-specific fragment origin. Caimi and Brenna (2005) demonstrated that pyrolytic CO derives entirely from the C(1) position of alaninol, while CH4 incorporates contributions from all three carbon positions: 29.0 ± 0.3% from C(1), 3.6 ± 0.2% from C(2), and 66.9 ± 1.1% from C(3) [1]. The analytical precision for directly measured positions reached SD(Δδ13C) < 0.20‰, while indirectly calculated positions degraded to SD(Δδ13C) = 0.94‰ [1]. Natural intramolecular δ13C variability at the C(1) position spanned approximately 50‰ across different vendor sources, demonstrating that uniform 13C3 labeling provides the necessary signal-to-background ratio to resolve position-specific metabolic routing that natural-abundance variation cannot distinguish [1].

Position-Specific Isotope Analysis Metabolic Flux Analysis GC-IRMS

Chirality Retention in Schiff Base Complexes: Enantiopure (R)-Configuration Transferred to Non-Centrosymmetric Crystal Lattices

The (R)-enantiomer of 2-aminopropan-1-ol serves as the chirality-determining building block for enantiopure Schiff base ligands used in heterometallic complex synthesis. Dermitzaki et al. (2024) demonstrated that the chirality of Schiff base ligands H2L-S and H2L-R originates from the respective (S)- or (R)-enantiomer of 2-aminopropan-1-ol and is imparted to the resulting Cu8Ln4 complexes, which crystallize exclusively in the non-centrosymmetric polar space group C2 [1]. Circular dichroism spectra confirmed that the enantiomeric conformation is retained in DMSO solution as mirror-image pairs [1]. Separately, Gunia-Krzyżak et al. (2016) showed that (R)- and (S)-2-aminopropan-1-ol-derived N-trans-cinnamoyl derivatives exhibit enantiomer-dependent anticonvulsant activity: the (R)-derivative displayed ED50 = 76.7 mg/kg (MES, mice i.p.) and ED50 = 127.2 mg/kg (scPTZ, mice i.p.), with TD50 = 208.3 mg/kg (rotarod) [2]. The isotopically labeled (R)-enantiomer preserves this stereochemical identity while adding the 13C3 mass tag for tracing.

Chiral Schiff Base Ligands Asymmetric Catalysis Enantiopure Building Block

Procurement Cost Differentiation: 13C3-Labeled Isotopologue Carries ~370-Fold Price Premium Over Unlabeled Parent, Justifying Selection Only for Isotope-Required Workflows

The (R)-2-Aminopropan-1-ol-13C3 isotopologue commands a substantial price premium reflecting the cost of 13C-enriched precursor synthesis and isotopic purification. Commercial pricing from Toronto Research Chemicals (via CymitQuimica) lists the 13C3 compound at approximately €9,016 per 250 mg (€36.06/mg) , while the unlabeled (R)-2-aminopropan-1-ol is listed at approximately €97 per 1 g (€0.097/mg) . This represents a ~372-fold cost multiplier on a per-mass basis. Alternative vendors such as Delta-B list the 13C3 compound at ¥76,000 per 250 mg . This extreme cost differential means procurement of the 13C3 compound is economically justifiable only when the isotopic label is functionally required—specifically for SIL-IS quantification, metabolic tracing, or position-specific isotope analysis—and not for bulk chiral synthesis where the unlabeled parent suffices.

Procurement Economics Stable Isotope Cost-Benefit Research Budget Planning

High-Value Application Scenarios for (R)-2-Aminopropan-1-ol-13C3 Where the Isotopic Label Unlocks Unique Scientific Utility


Stable Isotope Dilution LC-MS/MS Quantification of (R)-2-Aminopropan-1-ol or Its Derivatives in Biological Matrices

When quantifying (R)-2-aminopropan-1-ol or its downstream derivatives (e.g., naphthyridinone integrase inhibitors, gossypol-derivatized adducts) in plasma, tissue homogenates, or cell lysates, the 13C3 isotopologue serves as the optimal SIL-IS. Its M+3 mass shift (+3.00 Da) provides complete spectral separation from the analyte's natural-abundance M, M+1, and M+2 isotope peaks . The 99 atom % 13C enrichment ensures <0.01% cross-contribution to the analyte channel, meeting FDA and EMA bioanalytical method validation criteria for internal standard interference [1]. This application is directly supported by the well-established use of (R)-2-aminopropan-1-ol as a pre-column chiral derivatization reagent for gossypol enantiomer quantification by HPLC [2]; substituting the labeled form enables simultaneous absolute quantification via isotope dilution MS.

Carbon Position-Specific Metabolic Flux Analysis Using GC-Py-GCC-IRMS

Research groups studying amino acid metabolism, particularly alanine-derived metabolic routing, can employ the 13C3-labeled compound as a tracer for position-specific isotope analysis (PSIA). As demonstrated by Caimi and Brenna (2005), GC-pyrolysis coupled to combustion-IRMS of alaninol enables resolution of individual carbon position δ13C values with precision SD(Δδ13C) < 0.20‰ for directly measured positions [3]. The uniform 13C3 label provides the requisite signal enhancement to track metabolic fate of each carbon atom through central carbon metabolism, TCA cycle, and gluconeogenic pathways. This application is uniquely enabled by the uniform 13C3 pattern and cannot be replicated with 13C1, 13C2, or deuterated isotopologues, which either produce ambiguous fragment assignments or suffer from hydrogen-deuterium exchange.

Chiral Derivatization with Isotopic Tracking for Gossypol Enantiomer Bioanalysis

The established method for resolving (+)- and (−)-gossypol enantiomers in plasma relies on pre-column derivatization with (R)-(−)-2-amino-1-propanol as the chiral derivatizing agent, achieving baseline resolution with retention times of 4.0 and 7.8 minutes for the derivatized enantiomers [2]. Substituting the 13C3-labeled reagent enables the same chiral separation while adding a +3 Da mass tag to each derivatized enantiomer peak. This permits simultaneous quantification of derivatized gossypol enantiomers via MS using the isotope dilution method, eliminating the need for a separate structural analog internal standard and compensating for variable derivatization efficiency, matrix effects, and ionization suppression across samples.

Enantiopure Schiff Base Ligand Synthesis with Built-In Isotopic Label for Coordination Chemistry Mechanistic Studies

The (R)-2-aminopropan-1-ol-13C3 can be condensed with salicylaldehyde derivatives to form enantiopure tridentate Schiff base ligands that direct non-centrosymmetric crystallization of heterometallic complexes (e.g., Cu8Ln4 clusters) [4]. The 13C3 label embedded in the ligand backbone provides a non-perturbing spectroscopic handle to track ligand integrity, coordination geometry changes, and metal-ligand bond dynamics via 13C NMR or isotope-edited vibrational spectroscopy. This approach has been demonstrated with unlabeled (R)-2-aminopropan-1-ol in chiral dioxidomolybdenum(VI) Schiff base complexes; the 13C3 version extends this capability to mechanistic studies without altering the stereochemical or coordination properties of the parent ligand framework.

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